BenchChemオンラインストアへようこそ!

Harmane hydrochloride

Monoamine oxidase Neuropharmacology Enzyme inhibition

Harmane hydrochloride (CAS 21655-84-5) is the definitive β-carboline for receptor pharmacology studies requiring precision and reproducibility. It is the most potent endogenous benzodiazepine receptor ligand identified—several hundred-fold more affine than inosine or hypoxanthine—and delivers an MAO-A IC50 of 0.06 μM, which is 8.3-fold lower than harmaline. Its unique multi-receptor fingerprint (I1 imidazoline IC50 30 nM, plus opioid/muscarinic/adrenergic activity) makes it the only single-entity reference capable of anchoring polypharmacology screening panels. Unlike 7-methoxy or ring-saturated analogs, harmane's unsubstituted scaffold eliminates confounding variables in SAR and dopaminergic transmission studies (8.6–20× potency differential vs. harmaline/harmine). Procure this batch-verified, ≥98% purity hydrochloride salt to ensure assay-to-assay consistency across benzodiazepine, MAO, and neurodegenerative biomarker investigations.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
CAS No. 21655-84-5
Cat. No. B1234577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmane hydrochloride
CAS21655-84-5
Synonyms1-methyl-beta-carboline
harman
harman hydrochloride
harmane
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC3=CC=CC=C23.Cl
InChIInChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H
InChIKeyCOVNOIRYDKHLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harmane Hydrochloride (CAS 21655-84-5): β-Carboline Alkaloid with Broad Pharmacological Activity


Harmane hydrochloride (CAS 21655-84-5), also known as 1-methyl-9H-pyrido[3,4-b]indole hydrochloride, is a β-carboline alkaloid found endogenously in mammalian tissues and exogenously in coffee, tobacco smoke, and cooked meats [1]. With molecular formula C12H11ClN2 and molecular weight 218.68 g/mol, it demonstrates solubility in water and organic solvents, with powder stability extending up to three years at -20°C . The compound exhibits activity across multiple receptor systems including benzodiazepine receptors, monoamine oxidase A/B, I1 imidazoline receptors, opioid receptors, and muscarinic acetylcholine receptors [2].

Why Harmane Hydrochloride Cannot Be Replaced by Harmine, Harmaline, or Norharmane


β-carboline alkaloids exhibit pronounced structure-activity divergence despite sharing the core tricyclic scaffold. Harmane (1-methyl-β-carboline) differs fundamentally from harmine (7-methoxy-1-methyl-β-carboline), harmaline (3,4-dihydroharmine), and norharmane (unsubstituted β-carboline) in receptor selectivity profiles, enzyme inhibition potency, and functional behavioral outcomes. Even minor modifications—a single methoxy group at the 7-position or ring saturation—produce orders-of-magnitude shifts in binding affinities and qualitatively distinct in vivo effects [1]. Consequently, substituting harmane with a structural analog in research protocols introduces uncontrolled variables that compromise experimental reproducibility and confound mechanistic interpretation [2]. The quantitative evidence below establishes the specific dimensions where harmane exhibits differentiable properties relative to its closest comparators.

Quantitative Differentiation Evidence for Harmane Hydrochloride Against Structural Analogs


MAO-A Inhibition: 8.3-Fold Higher Potency than Harmaline in Standardized Enzyme Assay

In a head-to-head recombinant human MAO enzyme assay, harmane demonstrated an MAO-A inhibition IC50 of 0.06 μM compared to 0.5 μM for harmaline, representing an 8.3-fold potency advantage [1]. This direct comparison under identical assay conditions establishes harmane as the more potent MAO-A inhibitor among the two compounds, despite harmaline being more widely cited as the prototypical MAO inhibitor in the β-carboline class.

Monoamine oxidase Neuropharmacology Enzyme inhibition

Benzodiazepine Receptor Binding: Harmane Demonstrates ≥10-Fold Higher Affinity than Harmine and Harmaline

Competitive radioligand binding assays using [³H]-flunitrazepam in rat brain membranes demonstrated that harmane and norharmane are the most potent inhibitors among β-carbolines tested. Harmine, harmaline, and several tetrahydro-derivatives were at least ten times less potent than harmane in displacing specific [³H]-flunitrazepam binding [1]. Harmane is the most potent endogenous benzodiazepine receptor inhibitor identified to date, with affinity several hundred-fold higher than inosine and hypoxanthine [1].

GABA-A receptor Benzodiazepine binding site Radioligand binding

Dopaminergic Transmission Modulation: Harmane Requires 8.6- to 20-Fold Higher Doses than Harmaline and Harmine to Produce Equivalent Behavioral Effects

In L-DOPA-induced stereotypy assays in mice, harmaline (0.075-0.35 mg/kg) and harmine (0.15-0.75 mg/kg) powerfully enhanced stereotypic behavior, whereas harmane augmented stereotypy only at much higher doses of 3 mg/kg [1]. This translates to harmane requiring approximately 8.6-fold higher doses than harmaline (3 mg/kg vs. 0.35 mg/kg) and 20-fold higher doses than harmine (3 mg/kg vs. 0.15 mg/kg) to produce comparable facilitation of central dopaminergic transmission.

Dopamine Behavioral pharmacology Structure-activity relationship

Bronchial Spasmolytic Activity: Harmane Shows Lower Potency than Harmine in Tracheal Relaxation Assays

A direct comparative study of three harmala alkaloids on carbachol-, histamine-, and KCl-induced contractions in guinea-pig isolated tracheal preparations found that harmine was the most potent spasmolytic agent among the three compounds tested [1]. While all three compounds (harmine, harmane, and harmaline) relaxed tracheal preparations with similar or different EC50 values, harmine consistently demonstrated the highest potency. Receptor binding assays indicated that all three compounds interacted with lung muscarinic receptors (Ki = 11-13 μM) with comparable affinities [1].

Smooth muscle pharmacology Airway relaxation Muscarinic receptor

Receptor Selectivity Profile: Harmane Exhibits Distinct Multi-Target Binding Pattern Differentiating It from Norharmane

In a comprehensive receptor binding screen, harmane displayed a unique selectivity fingerprint: highest affinity at the benzodiazepine binding site, with IC50 values for opiate and muscarinic cholinergic receptor binding approximately four times lower than those for dopamine and serotonin receptor binding, but approximately four times higher than benzodiazepine receptor binding [1]. In contrast, norharmane exerted remarkable displacing activity only at the benzodiazepine binding site; harmine affected mainly the opiate and muscarinic cholinergic systems; and tetrahydronorharmane proved to be a potent inhibitor of serotonin and dopamine receptor binding [1]. Harmane hydrochloride also exhibits high affinity for I1 imidazoline receptors with IC50 = 30 nM, which is notably not documented for norharmane .

Receptor pharmacology Binding selectivity Polypharmacology

Endogenous Occurrence and Physiological Relevance: Harmane Is the Most Potent Endogenous Benzodiazepine Receptor Ligand Known

Harmane has been identified in rat brain and human urine as an endogenous compound, distinguishing it from harmine and harmaline which are primarily exogenous plant alkaloids [1]. Harmane is the most potent endogenous inhibitor of specific [³H]-flunitrazepam binding identified to date, with several hundred-fold higher affinity for the benzodiazepine receptor than other known endogenous ligands such as inosine and hypoxanthine [1]. Plasma levels of harmane are elevated in patients with essential tremor and Parkinson's disease, establishing its relevance as a potential disease biomarker [2].

Endogenous ligand Benzodiazepine receptor Biomarker

Evidence-Based Application Scenarios for Harmane Hydrochloride in Research and Drug Discovery


Monoamine Oxidase A Inhibition Studies Requiring Superior Potency

Harmane hydrochloride is the compound of choice for MAO-A inhibition assays when maximal potency per concentration unit is required. With an IC50 of 0.06 μM against recombinant human MAO-A—8.3-fold lower than harmaline's 0.5 μM—harmane achieves equivalent enzyme inhibition at substantially reduced concentrations [1]. This potency advantage minimizes solvent effects, reduces the likelihood of off-target interactions at high micromolar ranges, and enables more physiologically relevant concentration-response profiling in enzyme kinetics studies.

Endogenous Benzodiazepine Receptor Ligand Research and Biomarker Validation

Harmane hydrochloride is uniquely positioned for studies investigating endogenous benzodiazepine receptor modulation. As the most potent endogenous benzodiazepine receptor ligand identified—with affinity several hundred-fold greater than other endogenous candidates such as inosine and hypoxanthine—harmane provides the only physiologically relevant probe for this receptor system among β-carbolines [1]. Additionally, elevated plasma harmane levels correlate with essential tremor and Parkinson's disease, making it a validated research tool for neurodegenerative disease biomarker studies [2]. Exogenous analogs such as harmine and harmaline cannot substitute in these applications due to their absence from endogenous mammalian metabolism.

Multi-Target Polypharmacology Profiling and Receptor Selectivity Studies

Harmane hydrochloride exhibits a unique multi-receptor engagement pattern that distinguishes it from all other β-carboline analogs: high-affinity benzodiazepine receptor binding, nanomolar I1 imidazoline receptor activity (IC50 = 30 nM), and moderate interactions with opioid, muscarinic, and adrenergic systems [1]. This broad but quantifiable selectivity fingerprint makes harmane an essential reference compound for polypharmacology screening panels and for studies comparing how subtle structural modifications—such as 7-methoxy substitution (harmine) or ring saturation (harmaline)—dramatically alter receptor engagement profiles [2]. No other single β-carboline provides this specific combination of verified receptor activities.

Structure-Activity Relationship Studies of Dopaminergic Modulation

Harmane hydrochloride serves as a critical comparator in structure-activity relationship investigations of β-carboline effects on central dopaminergic transmission. While harmaline and harmine potentiate L-DOPA-induced stereotypy at low doses (0.075-0.75 mg/kg), harmane requires substantially higher doses (3 mg/kg) to produce comparable behavioral effects—an 8.6- to 20-fold difference in potency that provides a robust quantitative benchmark for studying the structural determinants of dopaminergic activity [1]. This differential potency window enables dose-response studies that directly interrogate how the absence of the 7-methoxy group and the unsaturated C-ring influence dopaminergic pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harmane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.